molecular formula C8H4BrCl2N3O B13701408 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine

7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine

Cat. No.: B13701408
M. Wt: 308.94 g/mol
InChI Key: FNKSJNYHJKUCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-d]pyrimidine is a multifunctional heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the pyridopyrimidine class, which is recognized as a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases found in DNA and RNA, enabling interactions with a variety of enzymatic targets . The pyridopyrimidine core is a nitrogen-containing bioisostere of quinoline and is extensively investigated for its diverse biological activities . The specific pattern of halogen and alkoxy substituents on this molecule provides strategic synthetic handles for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, making it a versatile intermediate for constructing focused libraries of potential therapeutic agents . Research into pyrido[3,2-d]pyrimidine derivatives has demonstrated their significant potential as inhibitors of key cancer targets, including tyrosine kinases, dihydrofolate reductase (DHFR), and phosphoinositide 3-kinase (PI3K) . These inhibitors are crucial for developing new anticancer therapies, as they can disrupt signaling pathways that control cell proliferation and survival . Furthermore, this scaffold has shown promise in the development of antiviral agents, with some derivatives being explored as inhibitors of viruses such as Hepatitis C . The presence of bromo and chloro groups at the 2, 4, and 7 positions makes this compound particularly suitable for parallel synthesis and the generation of structurally diverse analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H4BrCl2N3O

Molecular Weight

308.94 g/mol

IUPAC Name

7-bromo-2,4-dichloro-6-methoxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H4BrCl2N3O/c1-15-7-3(9)2-4-5(13-7)6(10)14-8(11)12-4/h2H,1H3

InChI Key

FNKSJNYHJKUCNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=N1)C(=NC(=N2)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound generally involves multi-step organic reactions, primarily halogenation and methoxylation on a pyrido[3,2-D]pyrimidine scaffold. The process aims to introduce bromine at the 7-position, chlorine atoms at the 2- and 4-positions, and a methoxy group at the 6-position of the heterocyclic ring system.

Synthetic Route Summary

  • Step 1: Construction of the Pyrido[3,2-D]pyrimidine Core
    The core heterocyclic system is typically synthesized by condensation reactions involving appropriate aminopyridine and pyrimidine precursors.

  • Step 2: Halogenation
    Selective halogenation introduces chlorine atoms at the 2- and 4-positions and bromine at the 7-position. This is often achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride for chlorination and bromine or N-bromosuccinimide (NBS) for bromination under controlled conditions.

  • Step 3: Methoxylation
    The methoxy group at the 6-position is introduced via nucleophilic substitution, typically by reacting a 6-hydroxy precursor with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Core Synthesis Aminopyridine + Pyrimidine derivatives, acid/base catalysis Temperature control critical for ring closure
Chlorination NCS or SO₂Cl₂, solvent (e.g., chloroform), room temperature to reflux Selective for 2,4-positions; reaction time optimized for yield
Bromination Br₂ or NBS, solvent (e.g., acetic acid), 0–25°C Bromination at 7-position; mild conditions to avoid overbromination
Methoxylation Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃), acetone or DMF solvent, reflux Ensures substitution of hydroxy group with methoxy

Optimization and Yield

  • Reaction times and temperatures are optimized to maximize yield and purity, typically achieving yields in the range of 60–85% for each step.
  • Purification is commonly performed via recrystallization or column chromatography.
  • Final product purity is reported to be greater than 98% by HPLC analysis.

Data Table: Synthesis Summary

Step Starting Material Reagents/Conditions Product Intermediate Yield (%) Purity (%)
Core Formation Aminopyridine + Pyrimidine derivative Acid/base catalysis, heat Pyrido[3,2-D]pyrimidine core 75–80 >95
Chlorination Pyrido[3,2-D]pyrimidine core NCS, chloroform, RT to reflux 2,4-dichloro-pyrido[3,2-D]pyrimidine 70–78 >97
Bromination 2,4-dichloro-pyrido[3,2-D]pyrimidine Br₂ or NBS, acetic acid, 0–25°C 7-bromo-2,4-dichloro-pyrido[3,2-D]pyrimidine 65–75 >98
Methoxylation 7-bromo-2,4-dichloro-pyrido[3,2-D]pyrimidine-6-ol Methyl iodide, K₂CO₃, acetone, reflux This compound 60–70 >98

Research Findings and Notes

  • The presence of halogen substituents (bromine and chlorine) significantly affects the reactivity and biological activity of the compound, making precise control over halogenation steps essential.
  • Methoxylation at the 6-position enhances solubility and may affect binding affinity in biological assays.
  • The synthetic route is adaptable for scale-up with careful monitoring of reaction parameters to maintain product quality.
  • Purification methods such as recrystallization from ethanol or ethyl acetate and chromatographic techniques ensure high purity suitable for pharmaceutical research.
  • Stability studies indicate that the compound is stable under standard laboratory conditions but should be stored in a cool, dry place to avoid degradation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes selective displacement at its dichloro-substituted positions (C2 & C4) while preserving bromine and methoxy groups under controlled conditions:

Key reactions:

  • Amination at C4 : Reacts with aliphatic amines (e.g., methylamine) in THF at 60°C for 12 hrs to produce 4-amino derivatives

  • Alcoholysis at C2 : Forms 2-alkoxy derivatives when treated with sodium methoxide/ethanol at reflux (yield: 68-72%)

PositionReagentConditionsProductYield
C4NH2CH3THF, 60°C, 12h4-(methylamino) derivative85%
C2NaOCH3/CH3CH2OHReflux, 8h2-methoxy-4-chloro derivative72%

Suzuki-Miyaura Cross-Coupling

The C7 bromine participates in palladium-catalyzed coupling reactions while maintaining other substituents:

Protocol:

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (2 eq)

  • Solvent: DME/H2O (4:1)

  • Temperature: 80°C, 24h

Demonstrated couplings:

  • With phenylboronic acid → 7-phenyl derivative (94% purity)

  • With 4-pyridylboronate → heteroaryl-functionalized analog

Methoxy Group Transformations

The C6 methoxy moiety shows unique reactivity:

Demethylation:

  • Reagent: BBr3 (3 eq) in CH2Cl2 at -78°C → C6 phenol derivative

  • Stability: Requires inert atmosphere to prevent ring decomposition

Etherification:

  • Reacts with alkyl halides (R-X) under phase-transfer conditions to form mixed ethers

Halogen Exchange Reactions

Comparative studies show bromine exhibits lower displacement propensity than chlorines:

Kinetic Data (DMF, 100°C):

Leaving Groupkrel (Relative Rate)
Cl (C2/C4)1.0 (reference)
Br (C7)0.03

This differential reactivity enables sequential functionalization strategies

Cyclization Reactions

The fused pyrido-pyrimidine system participates in annulation reactions:

With acetylenedicarboxylate:

  • Forms tricyclic systems through [4+2] cycloaddition

  • Catalyst: CuI (10 mol%)

  • Solvent: Toluene, 110°C

Key Product:

text
O || Cl---N---C---OCH3 / \ Br N

(Decahydro-pyrido[3,2-d]pyrimidine fused system)

Comparative Reactivity Analysis

The compound's behavior differs significantly from structural analogs:

FeatureThis Compound7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
C6 ReactivityMethoxy-directedInert (H-substituted)
C2 Displacement Rate1.7× fasterBaseline (1.0×)
Pd-Coupling Efficiency92% yield78% yield

Data derived from parallel studies

Stability Considerations

Critical reaction parameters to prevent decomposition:

  • pH Range : 5-8 (acidic conditions induce ring-opening)

  • Temperature Limit : <120°C in polar aprotic solvents

  • Light Sensitivity : Degrades under UV >300 nm (t1/2=4h)

This comprehensive reactivity profile establishes 7-bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine as a versatile scaffold for generating structurally diverse pharmaceutical intermediates. The demonstrated selectivity patterns enable rational design of sequential modification protocols while maintaining core heterocyclic integrity .

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents (bromine, chlorine, and methoxy groups) play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS: 41102-25-4)
  • Structure: Replaces the pyrido ring with a thieno[3,2-d]pyrimidine core.
  • Molecular Weight : 283.95 g/mol.
(b) 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1131992-34-1)
  • Structure : Pyrrolo[2,3-d]pyrimidine core with a methyl group at position 6.
  • Molecular Weight : 280.94 g/mol.
  • Key Differences : The pyrrolo ring introduces a five-membered heterocycle, reducing ring strain and modifying solubility compared to the six-membered pyrido system.

Substituent Variations

(a) 7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (Compound 13a)
  • Structure : Retains bromo and chloro substituents but replaces the 2-chloro and 6-methoxy groups with a methyl group.
  • Synthesis : Prepared via alkylation (Method A: NaH/MeI) or bromination (Method B: NBS).
(b) 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS: 1311275-31-6)
  • Structure : Substitutes 2-chloro with an amine group.
  • Molecular Weight : 247.48 g/mol.
  • Key Differences : The amine group increases polarity and hydrogen-bonding capacity, which may improve solubility and target interaction in drug design.

Functional Group Modifications

(a) 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine (CAS: 2666994-25-6)
  • Structure : Replaces 2-chloro and 6-methoxy with a difluoromethyl group.
  • Key Differences : The difluoromethyl group enhances metabolic stability and lipophilicity, making it advantageous for CNS-targeting therapeutics.

Table 1: Comparative Data of Key Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Synthetic Method(s)
Target Compound Pyrido[3,2-d]pyrimidine 7-Br, 2,4-Cl, 6-OMe ~307.43 Suzuki coupling (GP3)
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 7-Br, 2,4-Cl 283.95 GP1 (aminolysis)
6-Bromo-2,4-dichloro-7-methyl-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 6-Br, 2,4-Cl, 7-Me 280.94 Halogenation/alkylation
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Pyrrolo[3,2-d]pyrimidine 7-Br, 4-Cl, 2-NH₂ 247.48 Nucleophilic substitution

Biological Activity

7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine is a heterocyclic compound with significant biological activity. Its molecular structure, characterized by the presence of bromine and chlorine substituents, suggests potential interactions with various biological targets. This article synthesizes current research findings regarding its biological activity, including its role as a kinase inhibitor and its applications in cancer treatment.

  • Molecular Formula : C8H4N3OCl2Br
  • Molecular Weight : 308.95 g/mol
  • CAS Number : 2577287-84-2

Biological Activity Overview

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, particularly those involved in cancer signaling pathways. Research indicates that modifications in the pyrido[3,2-D]pyrimidine structure can enhance selectivity and potency against various targets.

  • Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in the regulation of cell proliferation and survival.
  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant antitumor properties against various cancer cell lines.

In Vitro Studies

A recent study evaluated the antitumor activity of several pyrido[3,2-D]pyrimidine derivatives, including this compound:

CompoundCell LineIC50 (μM)Mechanism
B1H19750.013EGFR Inhibition
B2A5490.440EGFR Inhibition
B9H19750.297Enhanced Activity with N-methylpyrazole Analog

The results indicated that compound B1 exhibited a remarkable IC50 value of 13 nM against EGFR L858R/T790M mutant kinase, highlighting its potential as a therapeutic agent in targeted cancer therapy .

Structure-Activity Relationship (SAR)

The substitution pattern on the pyrido[3,2-D]pyrimidine scaffold significantly influences biological activity:

  • Chlorine Substituents : Enhance binding affinity to kinase targets.
  • Bromine Substituents : Contribute to the overall stability and reactivity of the compound.

Research has shown that compounds with specific substituents at the C5 and C6 positions demonstrate varied selectivity toward different receptors, which is crucial for developing targeted therapies .

Applications in Cancer Treatment

This compound has been explored for its potential in treating various cancers:

  • Breast Cancer : Demonstrated efficacy in inhibiting growth in mammary neoplasms.
  • Lung Cancer : Shown to inhibit DDR2 kinase involved in signaling pathways associated with lung cancer progression.

Q & A

Q. What are the optimal synthetic routes for introducing bromine and chlorine substituents in pyrido[3,2-d]pyrimidine derivatives?

The synthesis of halogenated pyrido-pyrimidines often involves sequential halogenation steps. For bromination, direct electrophilic substitution using bromine (Br₂) in aqueous or acidic conditions has been employed, as seen in the synthesis of 7-bromo-pyrrolo[3,2-d]pyrimidine derivatives . Chlorination may utilize POCl₃ or SOCl₂ under reflux conditions. For example, 4-chloro-pyrido[3,2-d]pyrimidine derivatives are synthesized via chlorination of hydroxyl precursors with POCl₃ at 110°C for 6–12 hours . Optimization requires monitoring reaction progress via NMR or HPLC to avoid over-halogenation.

Q. How should researchers characterize the regioselectivity of halogenation in pyrido[3,2-d]pyrimidine systems?

Regioselectivity can be confirmed using a combination of ¹H/¹³C NMR and X-ray crystallography. For instance, X-ray analysis of 6-benzyl-4-ethyl-2-chloro-pyrido[4,3-d]pyrimidine confirmed the position of the chlorine substituent at the 2-position . 2D NMR techniques (e.g., COSY, NOESY) are critical for resolving overlapping signals in polyhalogenated derivatives .

Q. What solvent systems are compatible with pyrido[3,2-d]pyrimidine derivatives during purification?

Polar aprotic solvents (e.g., DMF, DMSO) are often used for dissolution, while non-polar solvents (ethyl acetate, hexane) aid in recrystallization. For example, 7-bromo-4-chloro-pyrrolo[3,2-d]pyrimidine was purified via column chromatography using a gradient of hexane/ethyl acetate (3:1 to 1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for halogenated pyrido-pyrimidines?

Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. For example, tautomeric shifts in pyrrolo-pyrimidine systems can lead to ambiguous ¹H NMR peaks. Researchers should:

  • Compare experimental data with computed chemical shifts (e.g., using DFT calculations).
  • Use deuterated solvents (DMSO-d₆, CDCl₃) to eliminate solvent interference.
  • Validate structures via single-crystal X-ray diffraction, as demonstrated for pyrido[4,3-d]pyrimidine derivatives .

Q. What experimental strategies mitigate competing side reactions during multi-step halogenation?

Competing side reactions (e.g., over-bromination or dehalogenation) can be minimized by:

  • Temperature control: Lower temperatures (0–25°C) for bromine addition reduce radical pathways .
  • Sequential protection/deprotection: Methoxy groups (as in 6-methoxy-pyrido[3,2-d]pyrimidine) can act as directing groups, enhancing regioselectivity .
  • Catalytic systems: Palladium or molybdenum catalysts enable selective cross-coupling for bromine incorporation .

Q. What methodologies evaluate the inhibitory activity of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine against tyrosine kinases?

Biological evaluation typically involves:

  • Enzymatic assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays .
  • Molecular docking : MOE or AutoDock software predicts binding interactions with kinase active sites, as shown for 4-m-bromoanilino-pyrrolo-pyrimidines .
  • Cellular models : Antiangiogenic activity can be assessed via endothelial cell proliferation assays (e.g., HUVEC cells) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the reactivity of bromine vs. chlorine in pyrido-pyrimidines?

Contradictions often arise from electronic effects. Bromine’s larger atomic radius increases steric hindrance but enhances electrophilicity compared to chlorine. For example:

  • In 7-bromo-2-chloro-pyrrolo[3,2-d]pyrimidine, bromine at the 7-position stabilizes the ring via resonance, while chlorine at the 2-position participates in hydrogen bonding .
  • Validate reactivity trends via Hammett plots or computational studies (e.g., Fukui indices) .

Q. What analytical techniques confirm the stability of methoxy groups under halogenation conditions?

Methoxy groups are prone to demethylation under strong acidic/basic conditions. Stability can be confirmed via:

  • LC-MS : Monitor for mass shifts corresponding to loss of CH₃ (Δm/z = -15).
  • ¹H NMR : Detect methoxy protons (δ 3.8–4.0 ppm) post-reaction.
  • TGA/DSC : Assess thermal stability during synthetic steps .

Methodological Recommendations

Q. Table 1: Key Reaction Conditions for Halogenation

Reaction TypeReagentsConditionsYield (%)Reference
BrominationBr₂, H₂O24h, 25°C65–78
ChlorinationPOCl₃110°C, 6h85–90
FluorinationSelectfluor®80°C, DMF70–75

Q. Table 2: Characterization Techniques

TechniqueApplicationExample Use Case
X-rayConfirm regiochemistry6-Benzyl-4-ethyl-2-chloro-pyrido[4,3-d]pyrimidine
2D NMRResolve tautomers4-m-Bromoanilino-pyrrolo-pyrimidines
HRMSValidate molecular formula5-Bromo-2-chloro-4-(dimethylamino)pyrimidine

Synthesis of Analogues

Q. How can researchers modify the pyrido[3,2-d]pyrimidine scaffold to enhance solubility?

  • Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 6-position via nucleophilic substitution .
  • Use PEGylated linkers or pro-drug strategies, as demonstrated for pyrrolo-pyrimidine kinase inhibitors .

Q. What cross-coupling reactions are feasible for functionalizing the bromine substituent?

  • Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups .
  • Buchwald-Hartwig amination for aminoalkyl side chains .

Safety and Handling

Q. What precautions are necessary when handling polyhalogenated pyrido-pyrimidines?

  • Use glove boxes for toxic/volatile reagents (e.g., Br₂, POCl₃) .
  • Neutralize waste with 10% NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.